Hypocrellin b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photodynamic Therapy for Hepatocellular Carcinoma

Field: Oncology

Application: Hypocrellin B is used in photodynamic therapy for the treatment of hepatocellular carcinoma.

Results: The therapy has shown effectiveness in treating hepatocellular carcinoma.

Ultrasound-Enhanced Self-Exciting Photodynamic Therapy

Field: Medical Physics

Application: Hypocrellin B is used in ultrasound-enhanced self-exciting photodynamic therapy.

Antimicrobial Photodynamic Therapy against SARS-CoV-2

Field: Virology

Application: Hypocrellin B is used in antimicrobial photodynamic therapy against SARS-CoV-2.

Method: The therapy targets the infection area using photosensitizers with a specific wavelength.

Results: The therapy might be a good choice for the prevention and treatment of SARS-CoV-2.

Enhanced Photodynamic Therapy Efficacy in Hepatocellular Carcinoma

Application: Hypocrellin B is used to enhance photodynamic therapy efficacy in hepatocellular carcinoma.

Results: The therapy has shown enhanced efficacy in treating hepatocellular carcinoma.

Photodynamic Inactivation of Staphylococcus Aureus

Field: Microbiology

Application: Hypocrellin B is used in the photodynamic inactivation of Staphylococcus aureus.

Sonodynamic Therapy for Multidrug Resistance

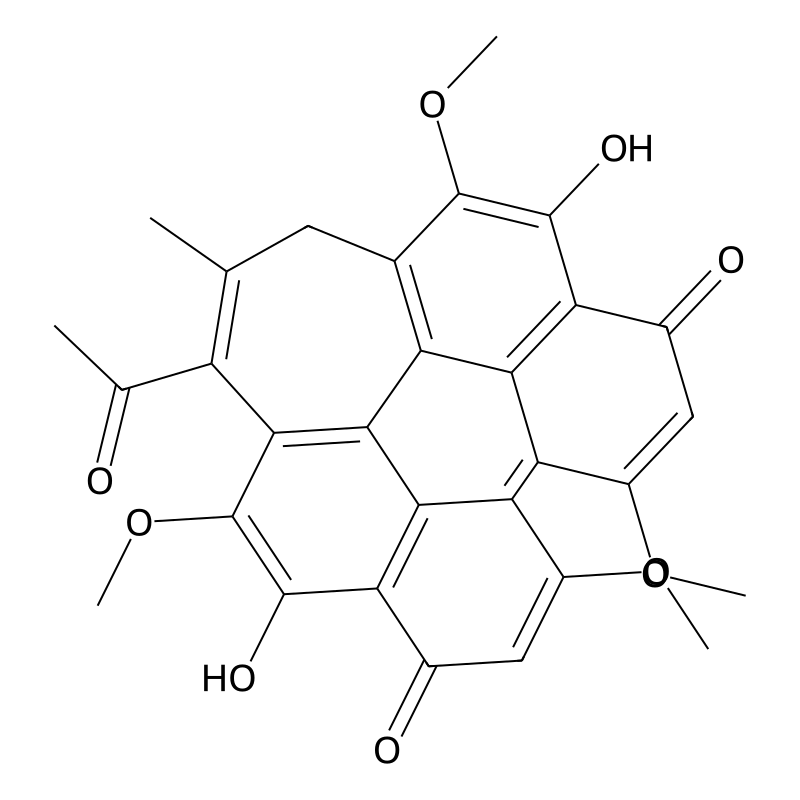

Hypocrellin B is a natural compound derived from the fungus Hypocrella and is recognized for its unique structure and properties. It is a member of the hypocrellin family, which are perylenequinone derivatives. Structurally, hypocrellin B differs from hypocrellin A by having one fewer hydroxyl group and one additional double bond, which influences its chemical reactivity and biological activity . The compound exhibits significant photodynamic properties, making it a subject of interest in medicinal chemistry and phototherapy.

The compound also reacts with ethanolamine, leading to the formation of several derivatives. These derivatives exhibit altered photophysical and photochemical properties, enhancing their utility in therapeutic applications .

Hypocrellin B is known for its potent biological activities, particularly in the realm of photodynamic therapy. It acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells. Studies have demonstrated that hypocrellin B-based activatable photosensitizers can specifically target high hydrogen peroxide-expressing cancer cells, showcasing its potential for selective cancer treatment . Furthermore, its interaction with cellular components allows for the modulation of various signaling pathways, contributing to its anticancer effects.

The synthesis of hypocrellin B can be achieved through several methods:

- Natural Extraction: Hypocrellin B can be isolated from Hypocrella fungi through solvent extraction techniques.

- Chemical Modification: Derivatives of hypocrellin B are synthesized by reacting it with various amines or amino acids under controlled conditions. For instance, reactions with ammonia or ethanolamine yield new compounds with modified properties .

- Photo

Hypocrellin B has several applications primarily in the fields of medicine and biotechnology:

- Photodynamic Therapy: Its ability to generate reactive oxygen species makes it an effective agent for treating various cancers through targeted photodynamic therapy.

- Diagnostic Imaging: Hypocrellin B can be used as a contrast agent in imaging techniques due to its fluorescence properties.

- Antimicrobial Activity: The compound has shown potential antimicrobial effects, making it useful in developing new antimicrobial agents.

Interaction studies involving hypocrellin B have revealed important insights into its behavior in biological systems. For example, studies have shown that hypocrellin B interacts with proteins and thiols, leading to covalent modifications that enhance its therapeutic efficacy . These interactions may also influence the pharmacokinetics and biodistribution of the compound within living organisms.

Several compounds share structural similarities with hypocrellin B, including:

- Hypocrellin A: Similar structure but differs by one hydroxyl group; shows comparable but distinct biological activities.

- Perylenequinone Derivatives: Such as Agaricus bisporus extracts; these compounds exhibit similar photodynamic properties but vary in their specific biological effects.

- Chrysophanol: Another natural compound that shares some structural features but has different chemical reactivity and biological profiles.

Comparison TableCompound Structural Features Biological Activity Unique Characteristics Hypocrellin A One more hydroxyl group than hypocrellin B Similar photodynamic activity Slightly less reactive than hypocrellin B Perylenequinone Varies widely; generally similar backbone Varies; some have antimicrobial properties Different reactivity profiles Chrysophanol Different functional groups Antimicrobial and anti-inflammatory Distinct pharmacological effects

| Compound | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Hypocrellin A | One more hydroxyl group than hypocrellin B | Similar photodynamic activity | Slightly less reactive than hypocrellin B |

| Perylenequinone | Varies widely; generally similar backbone | Varies; some have antimicrobial properties | Different reactivity profiles |

| Chrysophanol | Different functional groups | Antimicrobial and anti-inflammatory | Distinct pharmacological effects |

Hypocrellin B stands out due to its specific combination of structural features and potent biological activities, making it a valuable compound in therapeutic applications.

The genomic landscape of hypocrellin B biosynthesis has been extensively characterized through whole-genome sequencing of producer fungi, particularly Shiraia bambusicola strains. Genome sequencing efforts have revealed critical insights into the molecular architecture underlying hypocrellin B production [1] [2].

The genome of S. bambusicola S4201 comprises approximately 32 megabases with 11,332 predicted genes, representing a substantial repository of biosynthetic potential [1] [2]. Comprehensive genomic analysis has identified the presence of rich secondary metabolite biosynthetic gene clusters, indicating the remarkable capacity of these fungi to produce diverse bioactive compounds including hypocrellin B [3]. The genome exhibits 48.89 percent guanine-cytosine content and contains 333 scaffolds with 2,590 contigs, providing a robust foundation for understanding biosynthetic mechanisms [4].

Comparative genomic analysis has positioned S. bambusicola within the Shiraiaceae family of Pleosporales, supporting its taxonomic classification and revealing evolutionary relationships that inform biosynthetic pathway conservation [1] [2]. The genome contains an enriched collection of carbohydrate-active enzymes and pathogenesis-related genes, reflecting the dual nature of these organisms as both secondary metabolite producers and plant pathogens [3].

Secondary metabolite gene cluster mining has revealed the presence of numerous biosynthetic gene clusters beyond those responsible for hypocrellin production, suggesting untapped potential for novel compound discovery [1]. The availability of complete genomic sequences has facilitated functional annotation and pathway reconstruction, enabling targeted genetic manipulation strategies to enhance hypocrellin B yields [5].

Biosynthetic Gene Clusters in Producer Fungi

The hypocrellin B biosynthetic pathway is encoded by a well-characterized gene cluster that follows the typical organization pattern observed in fungal secondary metabolite production [6] [7]. The core biosynthetic machinery comprises several essential enzymatic components that work in concert to produce the complex perylenequinone structure characteristic of hypocrellin B [5] [7].

The polyketide synthase gene (SbPKS1) represents the cornerstone of the biosynthetic cluster, responsible for synthesizing the fundamental carbon skeleton through iterative condensation of acetyl-coenzyme A and malonyl-coenzyme A precursors [6] [7]. Knockout studies have demonstrated that SbPKS1 deletion completely abolishes hypocrellin production, confirming its essential role in the biosynthetic pathway [8]. The polyketide synthase exhibits high sequence homology with other perylenequinone-producing systems, particularly those involved in cercosporin and elsinochrome biosynthesis [5].

The gene cluster includes multiple tailoring enzymes that modify the polyketide core structure. The FAD-dependent monooxygenase gene (SbMONO) catalyzes critical oxidation reactions, with overexpression studies demonstrating a 200 percent increase in hypocrellin production [9]. The hydroxylase gene (SbHYD) participates in hydroxylation reactions essential for proper structural formation, contributing to a 100 percent increase in production when overexpressed [9].

The O-methyltransferase/FAD-dependent monooxygenase fusion gene (SbOMTF) represents a unique bi-domain enzyme that performs both methylation and oxidation functions [6] [7]. This dual-function enzyme is crucial for intermediate formation and structural modification during biosynthesis [10]. Additionally, the multicopper oxidase gene (SbMCO) facilitates dimerization reactions necessary for perylenequinone formation, with overexpression yielding five-fold increases in production [11].

The putative monooxygenase gene (SbMNF) has emerged as a particularly important non-core gene that significantly influences hypocrellin B production [6]. Overexpression of SbMNF resulted in remarkable 70.3-fold increases in hypocrellin B yield, demonstrating its critical role in pathway optimization [6]. This gene appears to function in secondary oxidation reactions that favor hypocrellin B formation over other pathway products [6].

Regulatory Mechanisms of Hypocrellin Production

Transcriptional regulation of hypocrellin B biosynthesis involves complex hierarchical control mechanisms that integrate pathway-specific and global regulatory elements [6] [12]. The regulatory architecture follows patterns observed in other fungal secondary metabolite systems, with cluster-specific transcription factors playing pivotal roles in coordinating gene expression [13] [14].

The zinc finger transcription factor (ZFTF) serves as the master regulator of the hypocrellin gene cluster, controlling expression of multiple biosynthetic genes simultaneously [1] [15]. Overexpression of ZFTF results in dramatic increases in hypocrellin A production, with effects extending to the entire gene cluster [15]. This transcription factor belongs to the Zn(II)₂Cys₆ family commonly found in fungal secondary metabolite regulation [13].

Strain-specific transcription factors have been identified that contribute to production variability among different fungal isolates. The SbTF1 transcription factor exhibits sequence variations between high-yielding and low-yielding strains, with functional differences directly correlating with production capacity [12]. High-yielding strain zzz816 contains a functional SbTF1 variant that differs structurally from the frame-shifted version found in low-yielding strain CNUCC C72 [12].

The regulatory network includes both positive and negative control elements that respond to environmental stimuli and developmental cues [12]. Transcriptional regulation operates through multiple layers, including chromatin-level modifications that influence gene accessibility [14] [16]. These epigenetic mechanisms ensure tight temporal and conditional control over hypocrellin production [16].

Transcription factor interactions create regulatory cascades where upstream regulators control the expression of downstream transcription factors, amplifying regulatory signals [6] [12]. The SbTF transcription factor from high-yielding strains demonstrates remarkable effects when introduced into low-yielding backgrounds, stabilizing production and increasing yields by 749.6-fold [6]. Such dramatic effects suggest that transcriptional control represents a major bottleneck in hypocrellin B biosynthesis [12].

Environmental Factors Affecting Biosynthesis

Environmental conditions exert profound influences on hypocrellin B biosynthesis through multiple mechanisms that affect both fungal physiology and specific gene expression patterns [17] [18]. Temperature represents one of the most critical environmental determinants of production efficiency, with optimal conditions significantly enhancing biosynthetic output [19] [17].

Temperature regulation studies have demonstrated that cultivation at 32°C results in three to five-fold increases in hypocrellin A production compared to lower temperatures [17]. RNA sequencing analysis revealed that elevated temperature upregulates key biosynthetic genes, including polyketide synthase (MH01c22g0111101), monooxygenase (MH01c04g0030701), and other essential pathway components [19] [17]. The temperature response involves global changes in gene expression that affect both primary metabolism and secondary metabolite production [17].

Light conditions significantly impact hypocrellin B biosynthesis, with specific wavelengths providing optimal stimulation [20] [21]. Red light irradiation at 627 nanometers and 200 lux intensity resulted in 3.82-fold increases in hypocrellin A production [21]. Light treatment affects both intracellular biosynthesis and extracellular secretion, suggesting multiple mechanisms of action [21]. Gene ontology analysis revealed that light treatment modifies expression of genes responsible for biosynthesis and transmembrane transport [21].

Blue light exposure has also been investigated as an environmental elicitor, demonstrating the importance of photoreceptor-mediated signaling in secondary metabolite regulation [22]. The light response appears to involve photoreceptor systems that transduce environmental signals into transcriptional changes affecting the biosynthetic machinery [22].

pH optimization studies have identified optimal ranges between 5.0 and 6.0 for maximum production efficiency [23]. pH affects enzyme activity, nutrient availability, and overall fungal physiology, creating cascading effects on secondary metabolite production [23]. Carbon source selection influences precursor availability, with glucose and malt sugar providing optimal substrates for acetyl-coenzyme A generation [23].

Nitrogen source optimization has revealed that yeast extract provides superior support for hypocrellin production compared to other nitrogen sources [23]. This preference likely reflects the complex nutritional requirements for both primary metabolism and secondary metabolite biosynthesis [23]. The balance between carbon and nitrogen availability affects the metabolic flux toward secondary metabolite production [24].

Isolation Techniques from Natural Sources

Hypocrellin B isolation from natural sources requires sophisticated separation techniques that can handle the complex mixture of related perylenequinones present in fungal extracts [25] [26]. Traditional extraction methods have been enhanced through the development of advanced chromatographic approaches that improve both yield and purity [25] [27].

High-speed countercurrent chromatography using cupric chloride as a complexing agent has emerged as an effective separation technique for hypocrellin purification [25]. The optimal two-phase solvent system consists of petroleum ether/ethyl acetate/methanol/water (7:3:5.5:4.5, volume ratios) with 0.01 molar cupric chloride in the lower phase at pH 2.45 [25]. This method enables continuous separation mode processing, allowing purification of 1.2 grams of crude extract in approximately 12 hours [25].

Using this advanced countercurrent chromatography approach, researchers have successfully isolated hypocrellin B (10.8 milligrams), hypocrellin A (16.2 milligrams), and hypocrellin C (15.6 milligrams) from complex fungal extracts [25]. The method demonstrates superior separation efficiency compared to conventional column chromatography approaches [25].

High-performance liquid chromatography methods have been developed for simultaneous determination and purification of hypocrellin compounds [26] [28]. Optimal separation conditions utilize C18 columns with mobile phases consisting of water containing 0.5 percent glacial acetic acid and acetonitrile [26]. Detection wavelengths of 254-265 nanometers provide optimal sensitivity for hypocrellin quantification [26] [28].

Isocratic reverse-phase HPLC systems have proven effective for preparative-scale isolation, with retention times of approximately 15.38 minutes for hypocrellin B [28]. The method provides baseline separation of hypocrellin B from related compounds, enabling high-purity isolation suitable for biological and chemical studies [28].

Solvent extraction optimization studies have identified effective extraction protocols using organic solvents such as dichloromethane, ethyl acetate, and methanol [27]. Solid-liquid extraction methods, including Soxhlet extraction and maceration, have been evaluated for their efficiency in recovering hypocrellin compounds from dried fungal material [27]. Modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction offer improved yields and reduced extraction times [27].

Transcription Factors Affecting Hypocrellin Yield

Transcriptional control represents a critical determinant of hypocrellin B yield, with multiple transcription factors operating at different hierarchical levels to regulate biosynthetic gene expression [12] [29]. The identification and characterization of these regulatory proteins have provided valuable targets for genetic engineering approaches to enhance production [12].

The SbTF transcription factor represents the most well-characterized regulator affecting hypocrellin yield, with dramatic effects observed across different strain backgrounds [6] [12]. Comparative analysis between high-yielding strain zzz816 and low-yielding strain CNUCC C72 revealed critical differences in SbTF structure and function [6]. The high-yielding strain contains a functional SbTF variant, while the low-yielding strain harbors a frame-shifted version that impairs regulatory function [6].

Overexpression studies have demonstrated that introducing the functional SbTF from high-yielding strains into low-yielding backgrounds results in remarkable production increases [6] [12]. In strain CNUCC C72, SbTF overexpression increased hypocrellin A, hypocrellin B, and hypocrellin C yields to 1,290, 40, and 237 milligrams per liter, respectively, compared to undetectable levels in the wild type [6]. The transformant zzz816 strain showed even more dramatic improvements, with hypocrellin yield increasing by 749.6-fold compared to the wild type [6].

The SbTF transcription factor demonstrates regulatory specificity that affects the composition of perylenequinone products [6]. Overexpression in strain zzz816 resulted in a 70.3-fold increase specifically in hypocrellin B production, suggesting that this transcription factor can influence pathway flux toward particular end products [6]. This selectivity provides opportunities for engineering strains optimized for specific hypocrellin variant production [6].

Downstream gene expression analysis has revealed that SbTF controls multiple components of the biosynthetic machinery [6] [12]. Quantitative real-time PCR analysis showed that SbTF overexpression increases expression of the key polyketide synthase gene (SbPKS) by 237.5-fold [6]. Additionally, SbTF regulates expression of the downstream SbMNF gene, which showed the largest expression change among non-essential genes [6].

The SbTF1 transcription factor has been successfully employed in Agrobacterium tumefaciens-mediated transformation systems to enhance hypocrellin production [12]. This transcription factor exhibits homology to regulatory proteins involved in other fungal secondary metabolite pathways, including the aflatoxin biosynthesis regulatory protein and the cercosporin biosynthesis transcription factor [12]. Phylogenetic analysis places SbTF1 within a family of conserved regulatory proteins that control perylenequinone biosynthesis across multiple fungal species [12].

Expression of SbTF1 is temporally regulated during fermentation, with up-regulation occurring during the production phase but not sustained at high levels throughout the culture period [12]. This temporal pattern suggests that transcriptional control operates through carefully orchestrated developmental programs that coordinate secondary metabolite production with fungal physiology [12].

The alpha-amylase gene (amy365-1) and hemoglobin gene (vgb) have been identified as indirect regulators that affect hypocrellin production through their influence on central carbon metabolism and oxygen availability [30] [29]. Coexpression of these genes increases the activity of the transcription factor ZFTF, which serves as a global regulator mediating hypocrellin biosynthesis [29]. This regulatory network demonstrates the interconnected nature of primary and secondary metabolism in determining final product yields [30].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Wang X, Leung AW, Hua H, Xu C, Ip M. Sonodynamic action of hypocrellin B on biofilm-producing Staphylococcus epidermidis in planktonic condition. J Acoust Soc Am. 2015 Oct;138(4):2548-53. doi: 10.1121/1.4932014. PubMed PMID: 26520337.

3: Jiang Y, Leung AW, Wang X, Zhang H, Xu C. Effect of photodynamic therapy with hypocrellin B on apoptosis, adhesion, and migration of cancer cells. Int J Radiat Biol. 2014 Jul;90(7):575-9. doi: 10.3109/09553002.2014.906765. Epub 2014 Apr 23. PubMed PMID: 24661233.

4: Wang X, Ip M, Leung AW, Wang P, Zhang H, Hua H, Xu C. Sonodynamic action of hypocrellin B on methicillin-resistant Staphylococcus aureus. Ultrasonics. 2016 Feb;65:137-44. doi: 10.1016/j.ultras.2015.10.008. Epub 2015 Oct 14. PubMed PMID: 26482395.

5: Jiang Y, Leung AW, Wang X, Zhang H, Xu C. Inactivation of Staphylococcus aureus by photodynamic action of hypocrellin B. Photodiagnosis Photodyn Ther. 2013 Dec;10(4):600-6. doi: 10.1016/j.pdpdt.2013.06.004. Epub 2013 Aug 5. PubMed PMID: 24284117.

6: Kong M, Chen Z, Yin Z, Zhang J. [Simultaneous determination of hypocrellin A, hypocrellin B, and hypocrellin C by HPLC]. Zhongguo Zhong Yao Za Zhi. 2012 Jan;37(1):75-8. Chinese. PubMed PMID: 22741466.

7: Galinato MG, Fogle RS 3rd, Galan JF. Binding interaction of hypocrellin B to myoglobin: a spectroscopic and computational study. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Nov;115:337-44. doi: 10.1016/j.saa.2013.06.052. Epub 2013 Jun 27. PubMed PMID: 23851176.

8: Zhao H, Yin R, Chen D, Ren J, Wang Y, Zhanga J, Deng H, Wang Y, Qiu H, Huang N, Zou Q, Zhao J, Gu Y. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy. Photodiagnosis Photodyn Ther. 2014 Jun;11(2):204-12. doi: 10.1016/j.pdpdt.2014.01.003. Epub 2014 Feb 14. PubMed PMID: 24534694.

9: Li T, Hou X, Deng H, Zhao J, Huang N, Zeng J, Chen H, Gu Y. Liposomal hypocrellin B as a potential photosensitizer for age-related macular degeneration: pharmacokinetics, photodynamic efficacy, and skin phototoxicity in vivo. Photochem Photobiol Sci. 2015 May;14(5):972-81. doi: 10.1039/c4pp00412d. PubMed PMID: 25793654.

10: Wang X, Leung AW, Jiang Y, Yu H, Li X, Xu C. Hypocrellin B-mediated sonodynamic action induces apoptosis of hepatocellular carcinoma cells. Ultrasonics. 2012 Apr;52(4):543-6. doi: 10.1016/j.ultras.2011.11.007. Epub 2011 Nov 28. PubMed PMID: 22172458.

11: Jiang Y, Xia X, Leung AW, Xiang J, Xu C. Apoptosis of breast cancer cells induced by hypocrellin B under light-emitting diode irradiation. Photodiagnosis Photodyn Ther. 2012 Dec;9(4):337-43. doi: 10.1016/j.pdpdt.2012.03.009. Epub 2012 May 29. PubMed PMID: 23200015.

12: Chang JE, Cho HJ, Yi E, Kim DD, Jheon S. Hypocrellin B and paclitaxel-encapsulated hyaluronic acid-ceramide nanoparticles for targeted photodynamic therapy in lung cancer. J Photochem Photobiol B. 2016 May;158:113-21. doi: 10.1016/j.jphotobiol.2016.02.035. Epub 2016 Mar 3. PubMed PMID: 26967521.

13: Zhang J, Yan H, Chen Y, Chen R, He Y, Liu W. Efficient Degradation of Aqueous Rhodamine B Irradiation Under Indoor Light Using a SiO2 -Hypocrellin B Complex. Photochem Photobiol. 2016 Jul;92(4):644-8. doi: 10.1111/php.12596. Epub 2016 Jun 6. PubMed PMID: 27135189.

14: Zhou Z, Li Q, Liu W, Zhang L, Wang X, Ma H, Sheng W, Li Z, Zeng Y, Zhong R. Photo-killing mechanism of 2-demethoxy-2,3-ethylenediamino hypocrellin B (EDAHB) to HeLa cells. J Photochem Photobiol B. 2012 Dec 5;117:47-54. doi: 10.1016/j.jphotobiol.2012.08.014. Epub 2012 Sep 15. PubMed PMID: 23037979.

15: Jia Y, Wang X, Liu Q, Leung AW, Wang P, Xu C. Sonodynamic action of hypocrellin B triggers cell apoptoisis of breast cancer cells involving caspase pathway. Ultrasonics. 2017 Jan;73:154-161. doi: 10.1016/j.ultras.2016.09.013. Epub 2016 Sep 13. PubMed PMID: 27657480.

16: Ma G, Khan SI, Jacob MR, Tekwani BL, Li Z, Pasco DS, Walker LA, Khan IA. Antimicrobial and antileishmanial activities of hypocrellins A and B. Antimicrob Agents Chemother. 2004 Nov;48(11):4450-2. PubMed PMID: 15504880; PubMed Central PMCID: PMC525422.

17: Zhou Z, Liu Y, Qin M, Sheng W, Wang X, Li Z, Zhong R. Depletion of PKM2 leads to impaired glycolysis and cell death in 2-demethoxy-2,3-ethylenediamino hypocrellin B-photoinduced A549 cells. J Photochem Photobiol B. 2014 May 5;134:1-8. doi: 10.1016/j.jphotobiol.2014.03.014. Epub 2014 Apr 2. PubMed PMID: 24792468.

18: Bai D, Xia X, Yow CM, Chu ES, Xu C. Hypocrellin B-encapsulated nanoparticle-mediated rev-caspase-3 gene transfection and photodynamic therapy on tumor cells. Eur J Pharmacol. 2011 Jan 15;650(2-3):496-500. doi: 10.1016/j.ejphar.2010.10.017. Epub 2010 Oct 21. PubMed PMID: 20970418.

19: Paramaguru G, Solomon RV, Venuvanalingam P, Renganathan R. Spectroscopic studies on TiO(2) enhanced binding of Hypocrellin B with DNA. J Fluoresc. 2011 Sep;21(5):1887-95. doi: 10.1007/s10895-011-0885-4. Epub 2011 Mar 30. PubMed PMID: 21448702.

20: Wang P, Xu CS, Xu J, Wang X, Leung AW. Hypocrellin B enhances ultrasound-induced cell death of nasopharyngeal carcinoma cells. Ultrasound Med Biol. 2010 Feb;36(2):336-42. doi: 10.1016/j.ultrasmedbio.2009.09.007. Epub 2009 Dec 16. PubMed PMID: 20018428.